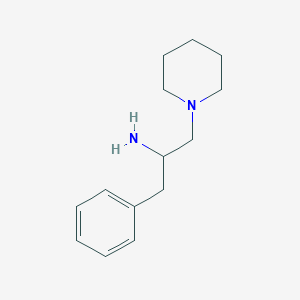![molecular formula C23H18ClN3O2S B12271749 N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por su compleja estructura molecular, que incluye grupos benzoyl, clorofenil, ciano, dimetilpiridinil y sulfanyl.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común puede incluir:
Formación del Intermediario Cloruro de Benzoilo: Reaccionar cloruro de benzoilo con 4-cloroanilina en condiciones básicas para formar N-(2-benzoil-4-clorofenil)amina.
Introducción del Grupo Sulfanyl: Reaccionar el intermediario con ácido 2-[(3-ciano-4,6-dimetilpiridin-2-il)sulfanyl]acético en presencia de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) para formar el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Control de Temperatura: Mantener temperaturas específicas para garantizar velocidades de reacción óptimas.
Catalizadores y Solventes: Usar catalizadores y solventes apropiados para facilitar las reacciones.
Técnicas de Purificación: Emplear técnicas como la recristalización, la cromatografía o la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (mCPBA).
Agentes Reductores: Hidruro de aluminio y litio (LiAlH4), borohidruro de sodio (NaBH4).
Reactivos de Sustitución: Hidróxido de sodio (NaOH), carbonato de potasio (K2CO3).
Principales Productos Formados
Productos de Oxidación: Sulfoxidos, sulfonas.
Productos de Reducción: Aminas.
Productos de Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química Medicinal: Investigado por su potencial como intermediario farmacéutico o ingrediente activo.
Ciencia de Materiales: Estudiado por sus propiedades como bloque de construcción en la síntesis de materiales avanzados.
Química Industrial: Utilizado en el desarrollo de nuevos procesos y productos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir la inhibición o activación de procesos bioquímicos específicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida: puede compararse con otros derivados de acetamida que tienen características estructurales similares.
N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida: puede compararse con otros compuestos que contienen grupos benzoyl, clorofenil, ciano, dimetilpiridinil y sulfanyl.
Singularidad
La singularidad de N-(2-Benzoyl-4-clorofenil)-2-[(3-ciano-4,6-dimetilpiridin-2-YL)sulfanyl]acetamida radica en su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C23H18ClN3O2S |
|---|---|
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-14-10-15(2)26-23(19(14)12-25)30-13-21(28)27-20-9-8-17(24)11-18(20)22(29)16-6-4-3-5-7-16/h3-11H,13H2,1-2H3,(H,27,28) |
Clave InChI |
XMCULJXLVGTRNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12271670.png)
![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)

![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12271704.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)


![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)
